
L-Leucine, 4-methyl-, phenylmethyl ester, hydrochloride (9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Leucine, 4-methyl-, phenylmethyl ester, hydrochloride (9CI) is a chemical compound with the molecular formula C14H21NO2·HCl. It is a derivative of the amino acid leucine, where the carboxyl group is esterified with a phenylmethyl group, and it is present as a hydrochloride salt. This compound is often used in peptide synthesis and has applications in various scientific research fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of L-Leucine, 4-methyl-, phenylmethyl ester, hydrochloride typically involves the esterification of L-leucine with benzyl alcohol in the presence of a strong acid catalyst such as hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified by recrystallization.
Industrial Production Methods: In an industrial setting, the production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. The purification process may involve advanced techniques such as chromatography to ensure high purity of the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenylmethyl group, leading to the formation of benzaldehyde derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol group, resulting in the formation of L-leucine derivatives.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products:
Oxidation: Benzaldehyde derivatives.
Reduction: L-leucine alcohol derivatives.
Substitution: Various substituted leucine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
L-Leucine, 4-methyl-, phenylmethyl ester, hydrochloride is widely used in scientific research due to its role in peptide synthesis. It serves as a building block for the synthesis of peptides and proteins, which are crucial in studying biological processes and developing pharmaceuticals. Additionally, this compound is used in the development of new materials and catalysts in the field of chemistry. In medicine, it is explored for its potential therapeutic applications, including its role in muscle growth and repair.
Mecanismo De Acción
The mechanism of action of L-Leucine, 4-methyl-, phenylmethyl ester, hydrochloride primarily involves its incorporation into peptides and proteins. As a derivative of leucine, it can be integrated into peptide chains during synthesis, influencing the structure and function of the resulting peptides. The phenylmethyl ester group can also affect the compound’s reactivity and interaction with other molecules, potentially enhancing its stability and bioavailability.
Comparación Con Compuestos Similares
- L-Leucine methyl ester hydrochloride
- L-Leucine ethyl ester hydrochloride
- L-Leucine isopropyl ester hydrochloride
Comparison: L-Leucine, 4-methyl-, phenylmethyl ester, hydrochloride is unique due to the presence of the phenylmethyl ester group, which imparts distinct chemical properties compared to other leucine esters. This group can enhance the compound’s hydrophobicity and influence its interaction with biological membranes, potentially improving its efficacy in certain applications. Other leucine esters, such as methyl, ethyl, and isopropyl esters, may have different solubility and reactivity profiles, making them suitable for different applications.
Propiedades
Fórmula molecular |
C14H22ClNO2 |
|---|---|
Peso molecular |
271.78 g/mol |
Nombre IUPAC |
benzyl (2S)-2-amino-4,4-dimethylpentanoate;hydrochloride |
InChI |
InChI=1S/C14H21NO2.ClH/c1-14(2,3)9-12(15)13(16)17-10-11-7-5-4-6-8-11;/h4-8,12H,9-10,15H2,1-3H3;1H/t12-;/m0./s1 |
Clave InChI |
KDCIJKJPZDIKPE-YDALLXLXSA-N |
SMILES isomérico |
CC(C)(C)C[C@@H](C(=O)OCC1=CC=CC=C1)N.Cl |
SMILES canónico |
CC(C)(C)CC(C(=O)OCC1=CC=CC=C1)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-[(3-Phenylpropyl)phosphanyl]-2-(trimethylsilyl)propanenitrile](/img/structure/B14261703.png)
![(2S)-2-[(4-nitrophenyl)sulfonylamino]propanoyl chloride](/img/structure/B14261705.png)
![(E)-N-([1,1'-Biphenyl]-4-yl)-1-(pyridin-2-yl)methanimine](/img/structure/B14261707.png)
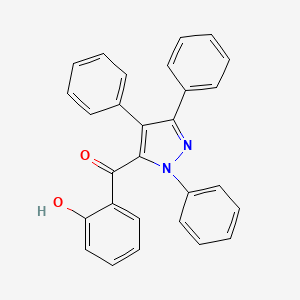


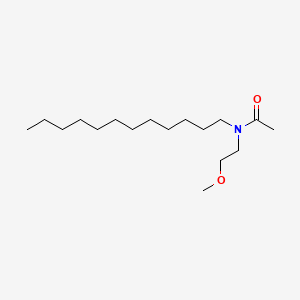
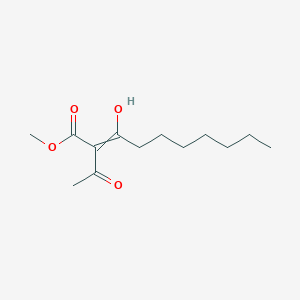
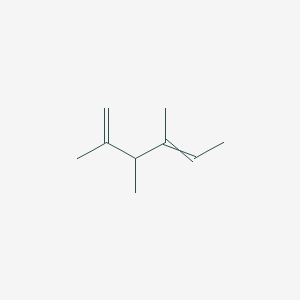
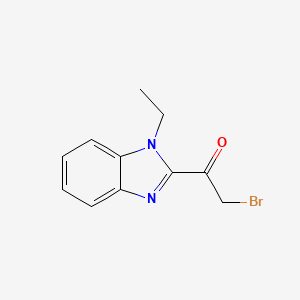

![2-[3,6-Dimethyl-8-(3,4,5-trimethylphenyl)octyl]-1,3,4-trimethylbenzene](/img/structure/B14261754.png)
